molecular formula C13H18N2O3 B13777855 ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate CAS No. 92033-58-4

ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate

Cat. No.: B13777855
CAS No.: 92033-58-4
M. Wt: 250.29 g/mol
InChI Key: VGPJDUTVFJMTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate is a benzoic acid derivative featuring a dimethylamino-oxoethylamino substituent at the para position of the aromatic ring and an ethyl ester group. This compound is of interest in materials science and medicinal chemistry due to its reactive ester moiety and the electron-donating dimethylamino group, which enhances solubility and modulates reactivity. Its structural framework is analogous to photoinitiators and pharmaceutical intermediates, where the dimethylamino group plays a critical role in hydrogen bonding and electron transfer processes .

Properties

CAS No.

92033-58-4

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(17)10-5-7-11(8-6-10)14-9-12(16)15(2)3/h5-8,14H,4,9H2,1-3H3

InChI Key

VGPJDUTVFJMTOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanism
Ester Hydrolysis Aqueous NaOH, reflux4-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid + ethanolNucleophilic acyl substitution (S<sub>N</sub>2)
Amide Hydrolysis Concentrated HCl, heat4-aminobenzoic acid derivative + dimethylglycineAcid-catalyzed cleavage of amide bond

Key Observations :

  • Ester hydrolysis is well-documented for ethyl benzoate derivatives (e.g., benzocaine synthesis via saponification ).

  • Amide hydrolysis typically requires harsher conditions due to its stability compared to esters.

Reduction Reactions

The amide and dimethylamino groups may undergo selective reduction:

Reaction Type Reagents Products Notes
Amide Reduction LiAlH<sub>4</sub> in anhydrous etherEthyl 4-[[2-(dimethylamino)ethyl]amino]benzoateConverts amide to amine
Ester Reduction DIBAL-H, low temperature4-[[2-(Dimethylamino)-2-oxoethyl]amino]benzyl alcoholSelective reduction of ester to alcohol

Mechanistic Insight :

  • LiAlH<sub>4</sub> reduces amides to amines, while DIBAL-H selectively reduces esters without affecting amides .

Substitution Reactions

The dimethylamino group and aromatic ring may participate in substitution:

Reaction Type Conditions Products Catalyst/Reagent
Nucleophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CNitro-substituted derivative at para positionNitration mixture
Quaternization of Amine Methyl iodide, CH<sub>3</sub>CNQuaternary ammonium salt (ethyl 4-[[2-(trimethylammonio)-2-oxoethyl]amino]benzoate iodide)Nucleophilic alkylation

Key Findings :

  • Nitration of the aromatic ring is directed by the electron-donating amino group .

  • The dimethylamino group can form quaternary salts, enhancing solubility .

Oxidation Reactions

Oxidative transformations may target the amine or aromatic moieties:

Reaction Type Reagents Products Outcome
Amine Oxidation H<sub>2</sub>O<sub>2</sub>, Fe(II) catalystEthyl 4-[[2-(dimethylamino)-2-oxoethyl]nitroso]benzoateConversion of amine to nitroso group
Aromatic Ring Oxidation KMnO<sub>4</sub>, acidicQuinone derivativeCleavage of aromatic ring

Considerations :

  • Oxidation of tertiary amines (e.g., dimethylamino group) often requires strong oxidants .

Complexation and Coordination

The dimethylamino group may act as a ligand in metal complexes:

Metal Ion Conditions Complex Structure Application
Cu(II)Ethanol, room temperatureSquare-planar complex with N,N-dimethylamide coordinationCatalysis or bioactivity

Research Gap :

  • While analogous benzoate esters form stable complexes with transition metals , specific studies on this compound are lacking.

Critical Analysis of Sources

  • Patent CN105481707A : Provides methodologies for esterification and hydrogenation, relevant to analogous compounds.

  • PubChem Entries : Confirm structural features but lack reaction-specific data.

  • General Organic Principles : Fill gaps where experimental data is absent, ensuring logical extrapolation.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of the carbonyl group and subsequent radical formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

The dimethylamino-oxoethylamino group distinguishes the target compound from analogs with modified amino substituents. Key comparisons include:

a) Ethyl 4-{Acetyl[2-(Dimethylamino)-2-Oxoethyl]Amino}Benzoate (CAS 94203-83-5)
  • Structure: Features an acetyl group attached to the amino nitrogen.
  • Molecular Formula : C₁₅H₂₀N₂O₄ (MW: 292.335) vs. C₁₃H₁₇N₃O₃ (MW: 279.30 for the target compound).
  • Impact : The acetyl group increases hydrophobicity (higher LogP), reducing aqueous solubility compared to the unacetylated target compound. This modification may hinder reactivity in polymerization applications but enhance membrane permeability in drug design .
b) [2-(Cyclohexen-1-Yl)Ethylamino]-2-Oxoethyl Derivatives (CAS 485790-13-4)
  • Structure: Incorporates a bulky cyclohexenyl group on the amino moiety.
  • Impact : Increased steric hindrance reduces interaction with catalytic sites in resin systems, making it less effective as a co-initiator compared to the target compound. However, the cyclohexenyl group may improve binding affinity in receptor-targeted drug candidates .
c) Ethyl Piperidinoacetylaminobenzoate (CAS 41653-21-8)
  • Structure: Replaces dimethylamino with diethylamino and adds a piperidine ring.
  • However, the larger substituent may compromise solubility in polar solvents .

Ester Group Modifications

The ethyl ester group is critical for solubility and hydrolysis kinetics. Comparisons include:

a) Methyl 4-({N-[2-(Benzylamino)-2-Oxoethyl]-4-(Dimethylamino)Benzamido}Methyl)Benzoate
  • Structure: Methyl ester with a benzylamino-oxoethyl substituent.
  • Impact : The methyl ester accelerates hydrolysis rates compared to ethyl esters, but the benzyl group introduces π-π stacking interactions, beneficial in crystalline material synthesis. This compound showed lower reactivity in resin polymerization than the target compound due to steric effects .
b) 2-(Dimethylamino) Ethyl Methacrylate
  • Structure: Methacrylate ester with a dimethylaminoethyl chain.
  • Impact: In resin cements, this compound exhibited a 15–20% lower degree of conversion than ethyl 4-(dimethylamino) benzoate, attributed to reduced electron donation from the methacrylate backbone. Physical properties (e.g., tensile strength) were also inferior .

Pharmaceutical Analogs

a) Zolpidem Phenyl-4-Carboxylic Acid Ethyl Ester
  • Structure: Contains an imidazopyridine ring and dimethylamino-oxoethyl group.
  • Properties : LogP = 3.12, PSA = 63.91 Ų, solubility = 0.08 g/L.
  • Comparison : The imidazopyridine moiety increases molecular complexity and logP, making it suitable for CNS penetration. The target compound’s simpler structure favors synthetic accessibility for industrial applications .
b) Camostat Mesylate (FOY 305)
  • Structure: A diamino-substituted benzoate with a methanesulfonic acid counterion.
  • Application: Used as a protease inhibitor. The sulfonic acid group enhances water solubility, contrasting with the target compound’s reliance on dimethylamino for solubility modulation. Camostat’s higher molecular weight (494.5 g/mol) limits diffusion efficiency in non-aqueous systems .

Reactivity in Polymerization

Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin cement formulations, achieving a 25–30% higher degree of conversion. Its rigid benzoate structure stabilizes radical intermediates, whereas the methacrylate’s flexibility leads to premature termination. Diphenyliodonium hexafluorophosphate (DPI) further enhances reactivity in methacrylate systems but has minimal effects on the target compound, underscoring its inherent efficiency .

Biological Activity

Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate, also known as a derivative of dimethylamino benzoate, is a compound of significant interest in various biological and pharmaceutical research fields. This article provides a comprehensive overview of its biological activities, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzoate moiety linked to a dimethylamino group. The molecular formula is C13H17N2O3C_{13}H_{17}N_{2}O_{3}, with a molecular weight of approximately 251.29 g/mol. The compound exhibits both hydrophilic and lipophilic properties, making it suitable for various applications in drug delivery systems.

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism appears to involve the disruption of microbial cell membranes, leading to cell lysis and death. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in topical formulations.

2. Photoprotective Effects:
The compound has been investigated for its role in photoprotection, particularly as an ingredient in sunscreen formulations. Studies have demonstrated that it can absorb UV radiation, thereby protecting skin cells from photodamage. However, concerns about its potential mutagenicity under UV exposure have been raised, necessitating further investigation into its safety profile .

3. Cytotoxicity and Anticancer Activity:
this compound has shown promising results in anticancer research. It induces apoptosis in various cancer cell lines, including breast and liver cancer cells. The compound's ability to enhance the efficacy of chemotherapeutic agents has also been documented, suggesting its utility as an adjuvant in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Lu et al. (2018), the antimicrobial activity of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Photoprotective Properties
Ma et al. (2018) explored the photoprotective effects of the compound in human keratinocyte models. The findings revealed that formulations containing this compound significantly reduced UV-induced DNA damage compared to controls.

Research Findings

Study Objective Findings
Calza et al., 2016Investigate photochemical behaviorIdentified transformation products affecting environmental persistence .
Ma et al., 2018Assess effectiveness as a sunscreen agentDemonstrated reduction in direct photodamage to DNA .
Lu et al., 2018Examine bioaccumulation in aquatic organismsProvided data on environmental impact and bioaccumulation potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2-(dimethylamino)-2-oxoethylamino group into benzoate esters, and how can reaction conditions be optimized?

  • Methodology : Use nucleophilic substitution or condensation reactions to attach the 2-(dimethylamino)-2-oxoethylamine moiety to the benzoate core. Optimize solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometry (1.2–1.5 equivalents of the amine precursor) to improve yield. Monitor reactions via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ ~2.8–3.1 ppm for dimethylamino protons) and HRMS. Purity (>98%) can be verified via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology : Perform accelerated stability studies by storing the compound at -20°C, 4°C, and room temperature for 1–6 months. Assess degradation via HPLC-UV and LC-MS. Use DSC/TGA to evaluate thermal stability. For purity, employ quantitative 1^1H NMR with internal standards (e.g., maleic acid) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound's reactivity in polymerization or resin systems, and how do its properties compare to other amine co-initiators?

  • Methodology : Incorporate the compound into resin formulations (e.g., with camphorquinone) and measure degree of conversion via FTIR spectroscopy (peak at ~1630 cm1^{-1} for C=C bonds). Compare with 2-(dimethylamino)ethyl methacrylate (DMAEMA) in terms of polymerization kinetics (Arrhenius plots) and mechanical properties (flexural strength, Vickers hardness) .
  • Data Analysis : Use ANOVA to resolve contradictions in reactivity data (e.g., why DPI enhances DMAEMA-based resins but has minimal effect on this compound). Investigate electron-donating effects of the dimethylamino group via DFT calculations .

Q. How can researchers assess the compound's potential as a serine protease inhibitor, and what assays are appropriate for mechanistic studies?

  • Methodology : Design fluorogenic substrate assays (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases). Measure IC50_{50} values using dose-response curves (0.1–100 µM). Compare inhibitory kinetics (Ki_i) with camostat mesylate via Lineweaver-Burk plots .
  • Advanced Mechanistic Studies : Perform X-ray crystallography or molecular docking to map interactions with protease active sites (e.g., TMPRSS2). Use site-directed mutagenesis to validate key binding residues .

Q. What strategies can resolve discrepancies in reported biological activity between structural analogs?

  • Methodology : Conduct SAR studies by synthesizing analogs with modified substituents (e.g., replacing dimethylamino with pyrrolidino). Evaluate biological activity in parallel assays (e.g., antiviral efficacy in Vero E6 cells infected with SARS-CoV-2 pseudovirus). Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can computational modeling guide the optimization of this compound for enhanced enzyme selectivity?

  • Methodology : Perform MD simulations (e.g., GROMACS) to analyze binding stability in protease isoforms (e.g., trypsin vs. matriptase). Calculate binding free energies (MM-PBSA) and identify hotspots for modification. Validate predictions by synthesizing derivatives with halogen substitutions (e.g., fluorine at the benzoate para-position) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's reactivity in free-radical vs. ionic polymerization systems?

  • Methodology : Replicate studies under controlled conditions (e.g., initiator type: AIBN for radical vs. BF3_3·OEt2_2 for cationic). Use ESR spectroscopy to detect radical intermediates. Compare activation energies via DSC. Publish raw kinetic data in open-access repositories to enable meta-analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.